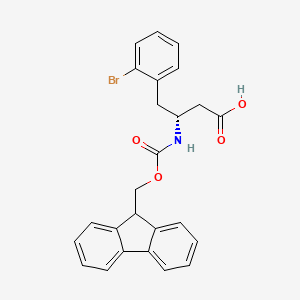

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Description

Context within Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in an organism's genetic code. wikipedia.org This category includes a vast number of compounds that are either found in nature (but not in proteins) or are synthesized in the laboratory. wikipedia.org These "unnatural" amino acids are of great interest in medicinal chemistry because their incorporation into peptide chains can lead to molecules with enhanced therapeutic properties. sigmaaldrich.comnih.gov

Peptides made with only naturally occurring amino acids can be limited by rapid degradation by enzymes in the body. sigmaaldrich.com Introducing NPAAs like Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid can create "peptidomimetics" with improved stability, better biological activity, and increased resistance to proteolysis. sigmaaldrich.com The specific structure of this compound, a ring-substituted β-homophenylalanine derivative, allows researchers to introduce unique conformational constraints and chemical functionalities into a peptide backbone, which can be crucial for developing new drug candidates. sigmaaldrich.comnbinno.com

Significance as a β-Amino Acid Building Block in Chemical Synthesis

The core of the compound is a β-amino acid, meaning the amino group is attached to the third carbon atom (the beta-carbon) from the carboxyl group. This is different from the proteinogenic α-amino acids, where the amino group is on the second (alpha) carbon. The use of β-amino acids is a growing area of research because they can be used to assemble peptides that fold into stable, predictable secondary structures, such as helices and sheets, that are different from those formed by α-amino acids. nih.gov

As a building block, this compound provides a scaffold that is both structurally unique and synthetically versatile. The bromophenyl group, in particular, offers a site for further chemical modification, allowing for the creation of a diverse library of complex molecules. These features make it a valuable component in the synthesis of novel therapeutic agents and other biologically active compounds. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUAXHMNMNOKU-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches to Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

The controlled synthesis of this compound with the desired (R)-stereochemistry at the C3 position is crucial for its application in stereospecific molecular recognition. This is achieved through various stereoselective synthetic strategies.

Asymmetric synthesis aims to establish the chiral center at the C3 position with a high degree of enantioselectivity. One common approach involves the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. While specific literature for the direct asymmetric synthesis of this exact molecule is not abundant, analogous syntheses of chiral β-amino acids provide a framework for potential routes. nih.gov A plausible strategy could involve the asymmetric hydrogenation of a corresponding β-enamino ester precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

Another potential route is the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing the 2-bromophenyl group at the β-position. The use of a chiral nitrogen source or a chiral catalyst can induce facial selectivity in the addition, leading to the desired (R)-enantiomer. Biocatalytic methods, employing enzymes such as transaminases, also represent a powerful tool for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. researchgate.netmdpi.com A hypothetical enzymatic route could involve the asymmetric amination of a β-keto ester precursor.

Table 1: Potential Asymmetric Synthesis Approaches

| Method | Precursor | Key Reagent/Catalyst | Stereochemical Control |

|---|---|---|---|

| Asymmetric Hydrogenation | β-enamino ester | Chiral Rh or Ru phosphine complex | Catalyst-controlled |

| Asymmetric Conjugate Addition | α,β-unsaturated ester | Chiral amine or chiral catalyst | Reagent/Catalyst-controlled |

Diastereoselective synthesis is another powerful strategy where a new chiral center is introduced under the influence of an existing one, often a removable chiral auxiliary. A well-established method is the alkylation of a chiral enolate. For instance, a chiral auxiliary, such as a derivative of a chiral oxazolidinone, can be attached to an acetic acid derivative. Deprotonation to form a chiral enolate followed by reaction with 2-bromobenzyl bromide would introduce the 2-bromophenylmethyl group. Subsequent amination and removal of the chiral auxiliary would yield the desired β-amino acid. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the electrophile.

Another diastereoselective approach involves the addition of a nucleophile to a chiral imine or nitrone. For example, the Reformatsky reaction of a chiral N-sulfinylimine with a zinc enolate of a bromoacetate (B1195939) derivative can provide access to chiral β-amino acids with high diastereoselectivity. The chiral sulfinyl group can be readily removed under acidic conditions after the key bond-forming step.

Functionalization and Derivatization Reactions of this compound

The presence of multiple functional groups in this compound allows for a variety of selective chemical transformations.

The 2-bromophenyl group is a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly useful for forming carbon-carbon bonds. nih.govresearchgate.net By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, a wide range of aryl, heteroaryl, or vinyl groups can be introduced at the 2-position of the phenyl ring. nih.govmdpi.com This allows for the synthesis of a library of analogues with diverse electronic and steric properties.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or the Sonogashira coupling (for C-C triple bond formation), can also be employed to further functionalize the 2-bromophenyl moiety. These transformations are generally compatible with the Fmoc and carboxylic acid functionalities, although protection of the carboxyl group as an ester may sometimes be necessary to avoid side reactions.

Table 2: Cross-Coupling Reactions on the 2-Bromophenyl Moiety

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst + Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | C-N |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst + Base | C-C (alkyne) |

The carboxylic acid group can be selectively transformed into a variety of other functional groups. Esterification is a common transformation, which can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using thionyl chloride in methanol) or through alkylation with an alkyl halide in the presence of a base. nih.gov The resulting esters can serve as protecting groups or as intermediates for further reactions.

Amide bond formation is another important transformation, typically achieved by activating the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides (like DCC or EDC) often in the presence of an additive like HOBt or HOAt to suppress side reactions and racemization. bachem.com Alternatively, the carboxylic acid can be converted to a more reactive species such as an acid chloride or an active ester (e.g., a pentafluorophenyl ester) prior to reaction with the amine. peptide.com These methods are fundamental in peptide synthesis for coupling this amino acid to another amino acid or a peptide chain.

The Fmoc group is a base-labile protecting group, typically removed using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.comnih.govacsgcipr.org The deprotection mechanism involves a β-elimination pathway, which is generally mild and orthogonal to many acid-labile protecting groups used for amino acid side chains. uci.edu

Once the amine is deprotected, it can undergo a variety of conjugation reactions. The most common application is in solid-phase peptide synthesis (SPPS), where the newly liberated amine is coupled with the activated carboxyl group of the next Fmoc-protected amino acid in the sequence. uci.edu This cycle of deprotection and coupling is repeated to build up a peptide chain. The free amine can also be acylated with various carboxylic acids to introduce different functionalities, or it can be alkylated or arylated under appropriate conditions. Furthermore, the deprotected amine can be used in the synthesis of peptidomimetics or other complex organic molecules.

Table 3: Summary of Functional Group Transformations

| Functional Group | Transformation | Reagents | Product |

|---|---|---|---|

| 2-Bromophenyl | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Arylphenyl derivative |

| Carboxyl Group | Esterification | R-OH, Acid catalyst | Ester |

| Carboxyl Group | Amide Formation | R-NH₂, Coupling agent | Amide |

| Fmoc-protected Amine | Deprotection | Piperidine/DMF | Free amine |

Advanced Synthetic Techniques Applicable to β-Amino Acid Derivatives

The synthesis of structurally complex β-amino acids, such as this compound, often requires sophisticated and highly selective chemical methodologies. This section explores two advanced synthetic techniques, photo-mediated C–H functionalization and chemoenzymatic synthesis, which offer powerful alternatives to classical synthetic routes for accessing non-proteinogenic amino acids and their derivatives. These methods provide pathways to novel molecular architectures with high efficiency and stereocontrol.

Photo-mediated C–H Functionalization in Non-Proteinogenic Amino Acid Synthesis

The direct functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient approach to molecular construction. When combined with photochemistry, this strategy allows for the synthesis of diverse non-proteinogenic amino acids under mild and environmentally friendly conditions. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for the generation of radical intermediates that can participate in a variety of C–H functionalization reactions. thieme-connect.comthieme-connect.com

This approach is highly attractive for the modification of amino acid scaffolds, enabling the introduction of a wide range of functional groups at positions that are often difficult to access through traditional methods. mdpi.comsemanticscholar.org For instance, the C(sp³)–H bonds in glycine (B1666218) derivatives and other amino acids can be targeted for alkylation or arylation, leading to the rapid synthesis of complex non-proteinogenic amino acids. mdpi.comresearchgate.net The reactions are typically conducted at ambient temperature and are tolerant of a broad range of functional groups, which is a significant advantage when dealing with multifunctional molecules like amino acid derivatives. mdpi.comsemanticscholar.org

Recent developments have showcased the ability to perform photo-mediated C–H functionalization on various amino acid derivatives, including those with protecting groups commonly used in peptide synthesis. researchgate.net This technique has been successfully applied to achieve C(sp³)–H arylation of proline and valine derivatives with moderate yields. mdpi.com While direct photo-mediated C–H functionalization on a complex molecule like this compound has not been specifically reported, the principles of this methodology suggest its potential for late-stage modification of such structures. The ability to forge new carbon-carbon bonds by activating otherwise inert C-H bonds opens up new avenues for creating novel β-amino acid derivatives. A metal-free, energy-transfer-enabled intermolecular aminocarboxylation reaction has been developed for the single-step installation of both amine and ester functionalities into alkenes and (hetero)arenes, providing a general and practical route to β-amino acid derivatives. nih.gov

Table 1: Examples of Photo-mediated C–H Functionalization for Amino Acid Synthesis

| Amino Acid Derivative | Reagent | Functionalization Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Glycine derivatives | Arenes | C(sp³)–H arylation | Photocatalyst | mdpi.com |

| Proline derivatives | Benzothiazole | C(sp³)–H heteroarylation | Photocatalyst | mdpi.com |

| Valine derivatives | Benzothiazole | C(sp³)–H heteroarylation | Photocatalyst | mdpi.com |

Chemoenzymatic Synthesis Approaches for β-Amino Acids

Chemoenzymatic synthesis combines the best of chemical and enzymatic methodologies to achieve highly selective and efficient transformations. For the synthesis of enantiopure β-amino acids, enzymes offer unparalleled stereocontrol, which is often challenging to achieve with purely chemical methods. nih.gov Transaminases, lipases, and nitrile-hydrolyzing enzymes are among the biocatalysts that have proven to be particularly valuable in this context. nih.govresearchgate.net

Transaminases (also known as aminotransferases) are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acid acceptor. nih.gov They can be employed in two primary modes for the synthesis of chiral β-amino acids:

Kinetic Resolution: In this approach, a racemic mixture of a β-amino acid is subjected to the action of a transaminase. The enzyme selectively converts one enantiomer to the corresponding β-keto acid, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.govresearchgate.net (S)-ω-transaminase from Burkholderia graminis C4D1M, for example, has been used for the kinetic resolution of racemic aromatic β-amino acids to produce (R)-β-amino acids with excellent enantiomeric excess (>99%) and approximately 50% conversion. nih.gov

Asymmetric Synthesis: This more atom-economical approach involves the direct conversion of a prochiral β-keto acid into a single enantiomer of the corresponding β-amino acid. nih.govresearchgate.net A significant challenge with this method is the inherent instability of β-keto acids, which are prone to decarboxylation. nih.govresearchgate.net Strategies to overcome this include the in-situ generation of the β-keto acid from a stable precursor, such as a β-keto ester, using a lipase (B570770) in a coupled reaction. researchgate.netresearchgate.net

Lipases are another class of enzymes that have been successfully used for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis. mdpi.comhilarispublisher.com For instance, lipase PSIM from Burkholderia cepacia has been used for the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts to furnish the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%). mdpi.com

Nitrile-hydrolyzing enzymes, such as nitrilases, offer an alternative route for the enantioselective synthesis of β-amino acids from β-aminonitriles. researchgate.net These enzymes can catalyze the hydrolysis of the nitrile group to a carboxylic acid with high enantioselectivity.

The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and yield. The substrate scope of many wild-type enzymes can be limited, but protein engineering and directed evolution are powerful tools for developing biocatalysts with improved activity, stability, and selectivity for specific substrates. acs.org

Table 2: Chemoenzymatic Approaches for the Synthesis of Chiral β-Amino Acids

| Enzyme Class | Strategy | Substrate | Product Configuration | Key Features | Reference |

|---|---|---|---|---|---|

| Transaminase | Kinetic Resolution | Racemic β-amino acid | (R)- or (S)-β-amino acid | High enantiomeric excess, ~50% theoretical yield. | nih.govnih.gov |

| Transaminase | Asymmetric Synthesis | Prochiral β-keto acid | (R)- or (S)-β-amino acid | 100% theoretical yield, substrate instability can be a challenge. | nih.govresearchgate.net |

| Lipase | Kinetic Resolution | Racemic β-amino acid ester | (R)- or (S)-β-amino acid | Enantioselective hydrolysis, high enantiomeric excess. | mdpi.comhilarispublisher.com |

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include multiplets for the aromatic protons of the 2-bromophenyl and fluorenyl groups, as well as signals for the aliphatic protons of the butyric acid backbone and the methine and methylene (B1212753) protons of the Fmoc group. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for the carbon skeleton of the molecule, with distinct peaks for the carbonyl carbon of the carboxylic acid, the carbamate (B1207046) carbon, the aromatic carbons, and the aliphatic carbons.

A representative, though hypothetical, data table for the expected NMR shifts is presented below.

| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |

| Assignment | δ (ppm) |

| Aromatic (Fmoc & Phenyl) | 7.20 - 7.90 |

| NH (Amide) | ~5.80 |

| CH (Fmoc) | ~4.20 |

| CH₂ (Fmoc) | ~4.40 |

| CH (α to NH) | ~4.10 |

| CH₂ (β to COOH) | ~2.60 |

| CH₂ (β to Phenyl) | ~3.00 |

| COOH | ~12.00 |

Infrared (IR) and Raman Spectroscopy Investigations

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretches of the carboxylic acid and the carbamate (around 1700-1740 cm⁻¹), and aromatic C-H and C=C stretches.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecular vibrations, often providing stronger signals for non-polar bonds and symmetric vibrations, which can complement the IR data.

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected molecular ion peak would correspond to the molecular weight of the compound (C₂₅H₂₂BrNO₄), which is approximately 480.35 g/mol .

Chiral Purity and Stereochemical Integrity Analysis

Ensuring the enantiomeric purity of a chiral compound like this compound is crucial, particularly in pharmaceutical applications.

Chromatographic Methods for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (ee) of chiral compounds. A suitable chiral column would be selected to achieve baseline separation of the (R) and (S) enantiomers. The ratio of the peak areas would then be used to calculate the enantiomeric excess.

Optical Rotation Studies

Optical rotation is a physical property of chiral substances that can be used to confirm the stereochemistry. The specific rotation, [α]D, would be measured using a polarimeter at a specific temperature and concentration, using a defined solvent. A positive or negative sign of rotation would be characteristic of the (R)-enantiomer under the specific measurement conditions. However, without experimental data from a reliable source, the specific rotation value for this compound cannot be provided.

X-ray Crystallographic Analysis of this compound and its Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of closely related Fmoc-protected β-amino acids, such as Fmoc-β-amino butyric acid, provides valuable insights into the likely solid-state conformation and packing of the title compound. nih.gov The crystal structure of such molecules is determined by a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions.

The presence of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group typically dominates the crystal packing, often leading to π-stacking interactions between the fluorenyl rings of adjacent molecules. The carboxylic acid and the secondary amine functionalities are key players in forming hydrogen-bonding networks, which further stabilize the crystal lattice.

For this compound, the introduction of the 2-bromophenyl group is expected to introduce additional steric and electronic influences on the crystal packing. The bromine atom, with its potential for halogen bonding and other weak interactions, could lead to unique packing motifs not observed in simpler analogs. The conformation of the β-amino acid backbone itself, characterized by the torsion angles along the Cα-Cβ and Cβ-Cγ bonds, would be a critical feature revealed by X-ray crystallography.

Illustrative Data from a Hypothetical X-ray Crystallographic Study:

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | The underlying symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | The specific arrangement of symmetry elements. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 15.2 | Unit cell dimension along the b-axis. |

| c (Å) | 25.8 | Unit cell dimension along the c-axis. |

| Key H-Bond (Å) | N-H···O=C (2.9) | Hydrogen bond distance between the amine and a carbonyl oxygen of a neighboring molecule. |

| π-π Stacking (Å) | 3.5 | Distance between stacked fluorenyl rings. |

Note: The data in this table is illustrative and not based on an actual crystal structure of this compound.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational methods offer a powerful avenue to explore the structural and electronic properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can predict a range of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

These calculations can help in understanding the reactivity of the molecule. For instance, the regions of highest and lowest electrostatic potential indicate likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

Predicted Electronic Properties (Illustrative DFT Data):

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: This data is illustrative and would require specific DFT calculations to be confirmed.

Conformational Landscape and Energy Minimization of β-Amino Acid Scaffolds

The flexibility of the butyric acid chain allows this compound to adopt multiple conformations. Understanding this conformational landscape is crucial as the biological activity of peptides and peptidomimetics is often dependent on their three-dimensional shape.

Computational energy minimization techniques can be employed to identify the most stable (lowest energy) conformations of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For β-amino acids, the gauche and anti conformations around the Cα-Cβ and Cβ-Cγ bonds are of particular interest. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Interactions

While X-ray crystallography provides a static picture of the molecule in the solid state, molecular dynamics (MD) simulations can reveal its dynamic behavior in solution. biorxiv.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents, its interaction with water molecules, and its tendency to aggregate. researchgate.netnih.gov This is particularly relevant for understanding its behavior during peptide synthesis and its potential interactions in a biological environment. The simulations can reveal the persistence of certain intramolecular hydrogen bonds and the flexibility of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related β-Amino Acids

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to libraries of β-amino acid-containing peptides to understand how variations in the side chain (in this case, the 2-bromophenyl group) affect activity. nih.govnih.gov

In a typical QSAR study, molecular descriptors (numerical representations of chemical structure) are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the biological activity. Such models can then be used to predict the activity of new, untested compounds.

Applications in Peptidomimetic Design and Chemical Biology Research

Incorporation into Peptide Sequences for Enhanced Stability and Functionality

The integration of β-amino acids like (R)-3-amino-4-(2-bromophenyl)-butyric acid into peptide backbones is a key strategy for creating peptidomimetics with improved characteristics. fluorochem.co.uk Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a significant advantage for developing therapeutic agents with longer biological half-lives. fluorochem.co.uk The unique stereochemistry and extended backbone imparted by this β-amino acid can also enhance the binding affinity and specificity of the peptide for its target.

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a controlled, stepwise manner. altabioscience.comnih.gov The Fmoc-SPPS approach, in particular, has become the method of choice due to its use of milder reaction conditions compared to older Boc/Benzyl strategies. altabioscience.comnih.gov Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid is designed specifically for this methodology. nbinno.comnbinno.com The Fmoc group protects the amino terminus, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. altabioscience.compeptide.com This temporary protecting group is selectively removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in DMF, without affecting other acid-labile protecting groups. peptide.comiris-biotech.de

The efficiency of the amide bond formation (coupling) and the preservation of stereochemical integrity (prevention of racemization) are critical for the successful synthesis of a target peptide. The incorporation of β-amino acids, especially those with bulky side chains like the 2-bromophenyl group, can present steric challenges that may slow down coupling reactions.

To overcome this, highly efficient coupling reagents are employed to activate the carboxylic acid moiety of the incoming Fmoc-amino acid. Common activators used in modern SPPS are categorized as carbodiimides, phosphonium salts, and aminium/uronium salts. While specific coupling efficiency data for this compound is not extensively published, studies with other sterically hindered amino acids provide relevant insights. Reagents like HATU, HBTU, and PyBOP are frequently used to achieve high coupling yields. bachem.commerckmillipore.com

Racemization, the loss of chiral purity, is a significant concern during the activation step of peptide synthesis. bachem.com The use of urethane-based protecting groups like Fmoc inherently suppresses racemization. nih.gov However, the choice of coupling reagent and additives is crucial. Additives such as HOBt and Oxyma Pure are often included in coupling protocols to act as racemization suppressants. bachem.com For particularly sensitive couplings, reagents like DEPBT, known for their remarkable resistance to racemization, may be employed. bachem.com

Table 1: Common Coupling Reagents and Additives in Fmoc-SPPS

| Reagent Type | Examples | Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC, EDC | HOBt, Oxyma Pure | Cost-effective; requires additive to reduce racemization. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | - | High coupling efficiency; can be used for sterically hindered amino acids. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | - | Very fast and efficient coupling; most commonly used in automated synthesis. bachem.com |

This table provides a general overview of coupling reagents used in Fmoc-SPPS, which are applicable for incorporating specialized amino acids like this compound.

A cornerstone of modern Fmoc-SPPS is the concept of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.denih.gov The standard Fmoc/tBu strategy is a prime example of an orthogonal system. peptide.com In this scheme, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-sulfonyl (Pbf). iris-biotech.deresearchgate.net

The 2-bromophenyl side chain of this compound is chemically robust and compatible with the standard conditions of Fmoc-SPPS. It is stable to the repetitive mild basic treatments used for Fmoc removal and the strong acid cocktail (typically based on trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. altabioscience.com

Furthermore, the bromine atom on the phenyl ring serves as a versatile functional handle. nbinno.comnbinno.com It can be used for post-synthetic modifications of the peptide through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse functionalities to tailor the peptide's biological activity or for bioconjugation purposes. nbinno.com

While SPPS is more common for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments that are difficult to synthesize on a solid support. Fmoc-protected β-amino acids like this compound can also be utilized in solution-phase synthesis. nih.gov The principles of amino group protection, carboxyl group activation, and coupling are similar to SPPS, but purification after each step is performed using traditional organic chemistry techniques like extraction and crystallization. The Fmoc group's stability and selective cleavage properties are equally advantageous in this context. chempep.com

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Influence on Peptide Secondary Structure Induction and Stabilization

The introduction of β-amino acids into a peptide sequence has a profound impact on its secondary structure. Unlike α-amino acids, which predominantly form structures like α-helices and β-sheets, β-amino acids promote the formation of novel, well-defined helical structures. nih.govwisc.edu This ability to control peptide conformation is a central element of peptidomimetic design.

Peptides composed entirely of β-amino acids (β-peptides) are known to form stable helices, with the most common being the 14-helix. nih.gov This structure is characterized by a hydrogen-bonding pattern between the carbonyl oxygen of residue i and the amide proton of residue i+2, forming a 14-membered ring. nih.gov Other helical motifs, such as the 12-helix and 10/12-helix, can also be formed depending on the substitution pattern of the β-amino acid residues. wisc.edu

Table 2: Comparison of α-Helix and β-Peptide 14-Helix

| Feature | α-Helix | 14-Helix (β-Peptide) |

|---|---|---|

| Residue Type | α-Amino Acids | β-Amino Acids |

| Residues per Turn | ~3.6 | ~3.0 - 3.25 |

| Hydrogen Bond Pattern | C=O(i) → H-N(i+4) | C=O(i) → H-N(i+2) |

| H-Bond Ring Size | 13 atoms | 14 atoms |

| Backbone Composition | -[NH-CH(R)-CO]- | -[NH-CH(R)-CH₂-CO]- |

This table illustrates the fundamental structural differences between the common α-helix found in proteins and the 14-helix commonly adopted by β-peptides.

Design of Bioactive Ligands and Molecular Probes Incorporating this compound Motifs

The development of ligands that can selectively bind to biological targets such as receptors and enzymes is a cornerstone of drug discovery. The unique structural features of this compound make it an attractive candidate for incorporation into such molecules.

Receptor Agonist and Antagonist Development

At present, there is a lack of specific published research detailing the use of this compound in the development of receptor agonists or antagonists. However, the general strategy of incorporating constrained, unnatural amino acids to enhance binding affinity and selectivity for G-protein coupled receptors (GPCRs) and other receptor families is a well-established practice. The bromophenyl moiety could potentially engage in specific interactions within a receptor's binding pocket, contributing to either agonistic or antagonistic activity.

Enzyme Inhibitor Design Strategies

The design of enzyme inhibitors often relies on creating molecules that can mimic the transition state of an enzymatic reaction or bind tightly to the active site. Peptides and peptidomimetics containing β-amino acids have been successfully employed as enzyme inhibitors, particularly for proteases. The altered backbone structure of β-peptides can render them resistant to cleavage by proteases while still allowing them to bind to the enzyme's active site. Research into Fmoc-dipeptides has shown promise in the inhibition of enzymes like butyrylcholinesterase, suggesting that peptides incorporating this compound could be explored for similar applications.

Development of Molecular Scaffolds and Conformational Constraints for Biological Targets

The rigid nature of the bromophenyl group and the stereochemistry of the β-amino acid can be exploited to create conformationally constrained peptides. Such pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. While specific molecular scaffolds built from this compound are not detailed in the literature, its potential as a key component in the construction of such scaffolds is evident from its structural characteristics.

Applications in Combinatorial Chemistry Libraries for Drug Discovery Research

Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds, which can then be screened for biological activity. Fmoc-protected amino acids are fundamental building blocks in the solid-phase synthesis of peptide and peptidomimetic libraries. The inclusion of this compound in such libraries would introduce significant structural diversity. The bromine atom serves as a handle for further diversification through cross-coupling reactions, enabling the creation of a wide array of novel compounds for high-throughput screening in drug discovery campaigns.

Future Research Directions and Emerging Trends in β Amino Acid Chemistry and Biology

Expansion of Synthetic Methodologies for Diversified β-Amino Acid Derivatives

The synthesis of β-amino acids is foundational to their use. While established methods like the Arndt-Eistert homologation of α-amino acids exist, they can involve hazardous reagents like diazomethane. illinois.eduillinois.edu Future research is focused on developing more efficient, safer, and versatile synthetic routes to expand the accessible chemical space of β-amino acid derivatives.

Recent advances have introduced novel strategies that utilize simple building blocks and fewer chemical transformations. illinois.edu These include metal-catalyzed reactions like the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines. illinois.edu Asymmetric synthesis, which is crucial for producing enantiomerically pure compounds like the "(R)" isomer of the title compound, remains a key area of development. Catalytic asymmetric approaches involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond formation are continuously being refined.

The diversification of derivatives from a core structure like 3-amino-4-(2-bromophenyl)-butyric acid is a primary objective. Future methodologies will likely focus on late-stage functionalization, allowing for the modification of the aromatic ring or other parts of the molecule after the β-amino acid backbone has been constructed. This would enable the rapid generation of libraries of related compounds for screening in drug discovery and materials science.

Table 1: Modern Synthetic Methodologies for β-Amino Acids

| Methodology | Description | Key Advantages |

|---|---|---|

| Conjugate Addition | Involves the addition of amine nucleophiles to Michael acceptors or dialkylzinc reagents to acrylates. illinois.edu | Versatile for various substrates. |

| Mannich-type Reactions | A three-component reaction involving an aldehyde, an amine, and a carbon acid, often catalyzed by organic catalysts for enantioselectivity. illinois.eduorganic-chemistry.org | High efficiency and enantioselectivity. |

| Arndt-Eistert Homologation | A classic method for converting α-amino acids to their β-amino acid counterparts via a diazo ketone intermediate. illinois.eduorganic-chemistry.org | Well-established route for homologation. |

| Metal-Catalyzed Aminocarbonylation | Intermolecular aminocarbonylation of alkenes using a palladium catalyst under a carbon monoxide atmosphere. illinois.edu | Utilizes simple olefin building blocks. |

| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines catalyzed by nickel, offering a wide functional group tolerance. illinois.edu | Good functional group tolerance. |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Peptidomimetics

As β-amino acids like Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid are incorporated into peptides, the resulting peptidomimetics can adopt complex three-dimensional structures. researchgate.net Understanding these structures is crucial for designing molecules with specific biological activities. The future in this area lies in the development and application of more sophisticated analytical techniques.

Current methods rely on NMR and X-ray crystallography, but these have limitations, especially for non-crystalline or conformationally flexible molecules. Emerging techniques in mass spectrometry, such as data-independent analysis (DIA), offer improved reproducibility and quantitative accuracy for peptidomics, the large-scale study of peptides. nih.gov

Furthermore, computational methods are becoming indispensable. Novel analytical tools like the peptide conformation distribution (PCD) plot and the peptidomimetic analysis (PMA) map allow for quantitative and visual understanding of the structural similarity between a peptidomimetic and its target peptide. acs.org These in silico tools will accelerate the design-build-test cycle of developing new peptidomimetics by providing predictive insights into their conformational behavior.

Table 2: Advanced Characterization Techniques for Peptidomimetics

| Technique | Application | Future Direction |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Used for peptide sequencing and identification, including post-translational modifications. nih.gov | Development of library-free Data-Independent Analysis (DIA) approaches to improve quantitation. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Determines the 3D structure and dynamics of peptides in solution. | Integration with computational modeling for higher-resolution structural ensembles. |

| X-ray Crystallography | Provides high-resolution atomic structures of peptides in a crystalline state. illinois.edu | Application to more complex and larger β-peptide assemblies. |

| Peptide Conformation Distribution (PCD) Plot | A computational method to visualize and quantify the conformational space of a peptide or peptidomimetic. acs.org | Broader application in the rational design of structural mimetics. acs.org |

Novel Applications in Materials Science and Nanobiotechnology

The unique self-assembly properties of β-peptides are opening new frontiers in materials science and nanobiotechnology. nih.gov β-peptides can form well-defined and stable secondary structures, such as helices and sheets, which can self-assemble into higher-order nanomaterials like nanotubes, nanofibers, and hydrogels. nih.govresearchgate.net

The future in this domain involves designing β-amino acid sequences with specific functionalities to create "smart" materials. The side chain of this compound, containing an aromatic ring, is particularly relevant here. Aromatic groups can participate in π-π stacking interactions, which are crucial driving forces for self-assembly processes. nih.gov By modifying this aromatic ring, it may be possible to tune the mechanical, electronic, or biological properties of the resulting nanomaterials.

Applications being explored include scaffolds for tissue engineering, platforms for controlled drug delivery, and components for biosensors. nih.govmdpi.com The interface between β-peptides and two-dimensional nanomaterials like graphene is also a promising area, where peptides can be used to functionalize surfaces and create hybrid materials with novel properties. nih.gov

Integration with Synthetic Biology for Biosynthesis of Unnatural Amino Acids

While chemical synthesis is the current standard for producing unnatural amino acids like the one , synthetic biology offers a potentially more sustainable and versatile alternative. nih.gov The goal is to engineer microorganisms to produce non-canonical amino acids through novel biosynthetic pathways. sciencedaily.com

Currently, research in this area is focused on expanding the enzymatic toolkit and rewiring metabolic pathways in host organisms like E. coli. sciencedaily.commatteoferla.com Cell-free biosynthesis systems are also emerging as powerful platforms for producing unnatural amino acids, as they avoid issues of cell toxicity and membrane transport. acs.orgnih.gov

The biosynthesis of a complex molecule like 3-amino-4-(2-bromophenyl)-butyric acid would be a significant challenge, requiring the evolution of enzymes for both halogenation and the formation of the β-amino acid structure. However, the rapid advancement of synthetic biology tools, including directed evolution and computational enzyme design, suggests that such goals may become attainable. The integration of synthetic biology would not only provide a green manufacturing route but also enable the in-vivo incorporation of these novel building blocks directly into proteins, creating entirely new classes of biological macromolecules. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid?

The compound is typically synthesized via the Arndt-Eistert reaction , a method used to homologate α-amino acids into β-amino acids. Starting from an α-amino acid precursor, diazoketone intermediates are generated and subjected to Wolff rearrangement to form β-amino acids. For example, Fmoc-protected β-amino acids with aromatic side chains (e.g., 2-bromophenyl) are synthesized by reacting Fmoc-α-amino acids with reagents like thionyl chloride and diazomethane, followed by purification via column chromatography . Yields can vary (e.g., 22% in some cases ), but optimization via pH control or solvent selection may improve efficiency.

Q. How is the purity and identity of this compound validated in research settings?

- Analytical HPLC : Reverse-phase HPLC with C18 columns is standard for assessing purity (>95% is typical for peptide synthesis) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular weight. For example, observed masses should match theoretical values (e.g., [M+Na]+ ions) .

- NMR Spectroscopy : 1H and 13C NMR characterize structural integrity. Key signals include aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and Fmoc group resonances (δ 4.2–4.5 ppm for methylene) .

Q. What are the recommended storage conditions and stability considerations?

Store at –20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. The Fmoc group is light-sensitive, so amber vials are advised. Stability in DMSO or DMF varies; avoid prolonged storage in these solvents to minimize decomposition .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in yields (e.g., 22% vs. higher values in optimized protocols) may arise from:

- Reaction Conditions : Diazomethane purity and reaction temperature critically impact Wolff rearrangement efficiency .

- Purification Methods : Switching from silica gel chromatography to preparative HPLC can enhance recovery of pure product .

- Side Reactions : Bromophenyl groups may undergo unintended coupling; monitoring via TLC or inline MS is recommended .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) using this compound?

- Resin Selection : Use 2-chlorotrityl chloride resin for efficient loading of the first β-amino acid via esterification .

- Coupling Protocols : Activate the carboxylic acid with HBTU/DIPEA in DMF, and extend coupling times (1–2 hours) to account for steric hindrance from the bromophenyl group .

- Deprotection : 20% piperidine in DMF effectively removes the Fmoc group without cleaving the bromophenyl moiety .

Q. How does the bromophenyl substituent influence β-peptide secondary structure?

The bulky, electron-rich 2-bromophenyl group can stabilize 3₁₀-helical conformations in β-peptides by promoting intramolecular hydrogen bonding. Circular dichroism (CD) spectra typically show a strong negative Cotton effect at ~213 nm for helical structures . However, bromine’s electronegativity may alter backbone polarity, requiring empirical validation via CD or NMR .

Q. What are the methodological challenges in studying structure-activity relationships (SAR) with this compound?

- Stereochemical Control : Ensuring enantiopurity (R-configuration) is critical for SAR. Chiral HPLC or enzymatic assays can verify configuration .

- Functional Assays : For targets like protein-protein interaction inhibitors (e.g., p53/hDM2), fluorescence polarization assays require precise peptide labeling (e.g., N-terminal fluorophores) .

- Data Normalization : Account for bromine’s heavy atom effect in mass spectrometry or X-ray crystallography .

Methodological Tables

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Synthetic Yield | 22–45% (unoptimized) | |

| HPLC Purity Threshold | >95% | |

| NMR Chemical Shifts | δ 7.2–7.8 (aromatic H) | |

| CD Helicity Signature | Negative peak at ~213 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.